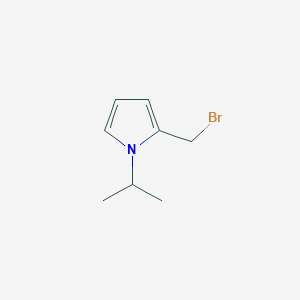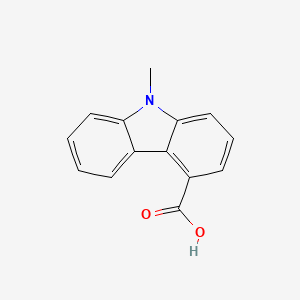
3,3-Dimethyl-1-(4-propylphenyl)triazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(4-propylphenyl)triazene is an organic compound with the molecular formula C11H17N3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-propylphenyl)triazene typically involves the reaction of 4-propylaniline with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the formation of the triazene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous intermediates and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(4-propylphenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene to amines or other reduced forms.
Substitution: The diazo group in the triazene can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(4-propylphenyl)triazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(4-propylphenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The compound’s activity is often attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyltriazene: Similar in structure but with phenyl groups instead of propyl and dimethyl groups.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Contains benzamide and nitrophenyl groups, offering different reactivity and applications.
1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Another variant with distinct functional groups affecting its properties.
Uniqueness
The presence of the propyl group and the dimethylamine moiety provides distinct chemical and biological properties compared to other triazene compounds .
Eigenschaften
CAS-Nummer |
59971-40-3 |
|---|---|
Molekularformel |
C11H17N3 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-methyl-N-[(4-propylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-4-5-10-6-8-11(9-7-10)12-13-14(2)3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
ISNCIPBLANDUNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


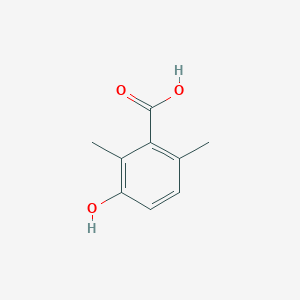
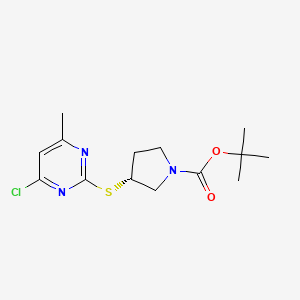

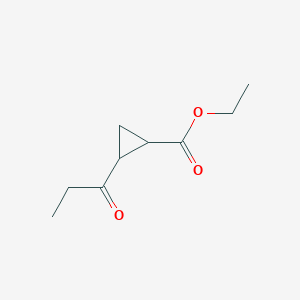
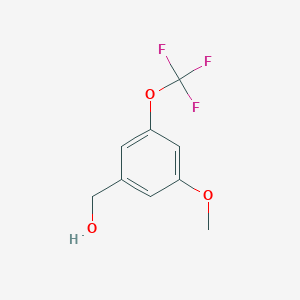

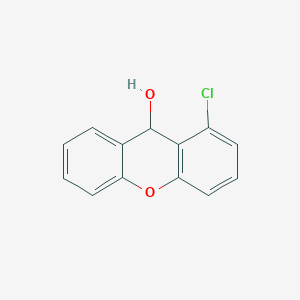

![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)

